An In-Depth Technical Guide to the Structure Elucidation of Ethyl α-D-Fructofuranoside
An In-Depth Technical Guide to the Structure Elucidation of Ethyl α-D-Fructofuranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl α-D-fructofuranoside is a glycoside of significant interest in carbohydrate chemistry and biochemistry. As a derivative of fructose, it serves as a valuable model compound for studying glycosidic linkages and the chemical properties of fructofuranose rings.[1] Its structure, characterized by an ethyl group attached to the anomeric carbon of the fructofuranose ring, presents a fascinating challenge for complete and unambiguous elucidation.[1] This technical guide, designed for researchers and professionals in the chemical and pharmaceutical sciences, provides a comprehensive overview of the methodologies and analytical techniques required for the definitive structural determination of ethyl α-D-fructofuranoside. The principles and protocols outlined herein are grounded in established analytical chemistry and are broadly applicable to the structural analysis of other glycosidic compounds.
Physicochemical Properties
A foundational understanding of the basic physicochemical properties of ethyl α-D-fructofuranoside is essential before undertaking its structural elucidation.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₆ | [2] |
| Molecular Weight | 208.21 g/mol | [2] |
| CAS Number | 81024-99-9 | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in water and various organic solvents | [1] |
| Stability | Stable under normal conditions; undergoes hydrolysis in the presence of strong acids or bases. | [1] |
Synthesis of Ethyl α-D-Fructofuranoside
The availability of a pure sample is a prerequisite for accurate structural analysis. Ethyl α-D-fructofuranoside can be synthesized through both enzymatic and chemical methods.
Enzymatic Synthesis
A common and efficient method for the synthesis of alkyl fructofuranosides is through the transglycosylation reaction catalyzed by invertase.[3]
Protocol for Enzymatic Synthesis:
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Reaction Mixture Preparation: Dissolve sucrose in a suitable buffer (e.g., sodium acetate buffer, pH 4.5-5.5) containing a high concentration of ethanol.
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Enzyme Addition: Add a commercially available invertase from a source such as Saccharomyces cerevisiae or Aspergillus niger.
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Incubation: Incubate the reaction mixture with gentle agitation at a controlled temperature (typically 30-40°C).
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to observe the formation of ethyl α-D-fructofuranoside and its β-anomer.
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Reaction Quenching: Once the desired conversion is achieved, quench the reaction by heat-inactivating the enzyme (e.g., boiling for 10 minutes).
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Purification: The resulting mixture, which will contain residual sucrose, glucose, fructose, and both anomers of ethyl fructofuranoside, requires purification. This is typically achieved by column chromatography on silica gel or a specialized resin.
Chemical Synthesis
Chemical synthesis offers an alternative route, often providing greater control over stereoselectivity with the appropriate choice of protecting groups and reaction conditions. A plausible route involves the Fischer glycosidation of fructose with ethanol in the presence of an acid catalyst.
Protocol for Fischer Glycosidation:
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Reaction Setup: Suspend D-fructose in anhydrous ethanol.
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Catalyst Addition: Add a strong acid catalyst, such as hydrogen chloride (generated in situ from acetyl chloride) or a sulfonic acid resin.
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Reaction Conditions: Heat the mixture under reflux for several hours. The furanoside is generally favored under kinetic control (shorter reaction times, lower temperatures), while the pyranoside is the thermodynamic product.
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Neutralization: After the reaction, cool the mixture and neutralize the acid catalyst with a base such as sodium carbonate or an ion-exchange resin.
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Filtration and Concentration: Filter the mixture to remove any solids and concentrate the filtrate under reduced pressure.
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Purification: Purify the resulting syrup by column chromatography on silica gel to separate the α- and β-furanosides and pyranosides.
Spectroscopic Analysis for Structure Elucidation
The definitive structure of ethyl α-D-fructofuranoside is established through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for unambiguous assignment of all protons and carbons and to establish the connectivity and stereochemistry of the molecule.
Logical Workflow for NMR-based Structure Elucidation:
Figure 1: Logical workflow for the structure elucidation of ethyl α-D-fructofuranoside using NMR spectroscopy.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (coupling to neighboring protons). Key expected signals for ethyl α-D-fructofuranoside include those for the ethyl group (a triplet and a quartet) and the protons of the fructofuranose ring.
¹³C NMR and DEPT Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to distinguish between CH, CH₂, and CH₃ groups. The anomeric carbon (C-2) is a key diagnostic signal, typically appearing in the range of 100-110 ppm for furanosides.
2D NMR Spectroscopy:
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¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). This is crucial for tracing the proton connectivity within the furanose ring and the ethyl group.
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¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of protonated carbons.
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¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is arguably the most critical experiment for confirming the overall structure. Key HMBC correlations to look for include:
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The correlation between the protons of the ethyl group and the anomeric carbon (C-2), which confirms the ethyl glycosidic linkage.
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Correlations between protons on the furanose ring and other carbons in the ring, which helps to confirm the ring size and substitution pattern.
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Distinguishing Between α and β Anomers:
The key to differentiating the α and β anomers lies in the stereochemistry at the anomeric carbon (C-2). This difference manifests in the NMR spectra in several ways:
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Chemical Shift of the Anomeric Carbon (C-2): There is often a reproducible difference in the ¹³C chemical shift of the anomeric carbon between the two anomers.
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Chemical Shifts of Protons Near the Anomeric Center: The spatial orientation of the ethyl group influences the chemical environment of nearby protons (e.g., H-3, H-4), leading to different chemical shifts.
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NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other. For the α-anomer, specific NOE correlations between the protons of the ethyl group and certain protons on the furanose ring would be expected, which would be absent or different in the β-anomer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the MS/MS spectrum provides valuable information about the structure of the molecule.
Expected Fragmentation Pattern:
Under electron ionization (EI) or electrospray ionization (ESI), ethyl α-D-fructofuranoside is expected to fragment in a predictable manner.
Workflow for Mass Spectrometry Analysis:
